

spectroscopic data for 5-Methyl-3(2h)-benzofuranone

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Compound of Interest

Compound Name: 5-Methyl-3(2h)-benzofuranone

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Methyl-3(2H)-benzofuranone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound belonging to the benzofuranone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active natural products and synthetic molecules.^{[1][2]} Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **5-Methyl-3(2H)-benzofuranone**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document is structured to not only present the data but to explain the rationale behind the analytical approach, ensuring a deep understanding of the molecule's structural properties.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the target molecule's structure. **5-Methyl-3(2H)-benzofuranone** consists of a bicyclic system where a

furanone ring is fused to a toluene ring. The numbering convention used for spectral assignment is shown below:

Caption: Structure of **5-Methyl-3(2H)-benzofuranone** with atom numbering for spectral assignments.

The combination of NMR, IR, and MS provides a complete picture: NMR defines the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides fragmentation data that supports the overall structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules. It provides detailed information about the number of different types of protons, their chemical environments, their proximity to other protons, and their connectivity through the carbon skeleton.

Expertise & Experience: Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality ¹H NMR data. Deuterated chloroform (CDCl_3) is a common choice for benzofuranone derivatives due to its excellent solubilizing properties and relatively clean spectral window.^[3] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a sharp singlet at 0.00 ppm that does not interfere with the signals from the analyte.^[4]

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methyl-3(2H)-benzofuranone** in ~0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as a chemical shift reference ($\delta = 0.00$ ppm).
- Transfer: Transfer the solution to a 5 mm NMR tube.

- Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz or 600 MHz spectrometer) is tuned and shimmed to ensure a homogeneous magnetic field.
[\[3\]](#)
- Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Data Interpretation and Expected Chemical Shifts

The aromatic region will show signals for the three protons on the benzene ring. The methylene protons at the C2 position are diastereotopic and will appear as a singlet, while the methyl group at C5 will also be a singlet.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
H-4	~7.1-7.3	d (doublet)	1H
H-6	~7.0-7.2	d (doublet)	1H
H-7	~6.9-7.1	s (singlet)	1H
H-2 (CH ₂)	~4.6	s (singlet)	2H
5-CH ₃	~2.4	s (singlet)	3H

Note: Predicted chemical shifts are based on general values for substituted benzofuranones and aromatic systems.[\[5\]](#)[\[6\]](#)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for a direct count

of non-equivalent carbons.

Expertise & Experience: Experimental Choices

Broadband proton-decoupled ^{13}C NMR is the standard experiment. This technique irradiates all proton frequencies while acquiring the carbon data, which collapses all C-H coupling and results in a spectrum of sharp singlets for each carbon.[7] This simplifies the spectrum and improves the signal-to-noise ratio. The chemical shift range for ^{13}C is much larger than for ^1H (~0-220 ppm), which minimizes signal overlap.[8]

Experimental Protocol: ^{13}C NMR Spectroscopy

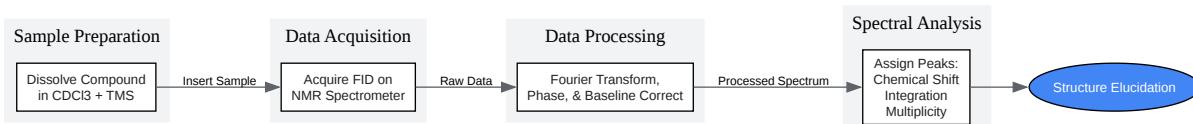
- Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl_3) is typically used for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Instrument Setup: The spectrometer is tuned to the ^{13}C frequency.
- Data Acquisition: A standard broadband proton-decoupled pulse sequence is used. A significantly higher number of scans (e.g., 1024 or more) is required compared to ^1H NMR.
- Data Processing: Similar to ^1H NMR, the FID is processed via Fourier transformation, phasing, and baseline correction.

Data Interpretation and Expected Chemical Shifts

The carbonyl carbon (C=O) is the most deshielded and will appear far downfield. Aromatic carbons appear in the mid-range, while the aliphatic methylene and methyl carbons will be the most shielded.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-3 (C=O)	~195-205
C-7a	~160-165
C-5	~135-145
C-3a	~130-135
C-4	~125-130
C-6	~120-125
C-7	~110-115
C-2 (CH_2)	~70-75
5- CH_3	~20-25

Note: Predicted chemical shifts are based on established correlation tables for carbonyl, aromatic, and aliphatic carbons.[\[7\]](#)[\[8\]](#)[\[9\]](#)



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Caption: General workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

Expertise & Experience: Experimental Choices

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for IR spectroscopy that requires minimal sample preparation. A solid or liquid sample is placed directly onto a crystal (often diamond or germanium), and the IR beam interacts with the sample at the surface. This method is rapid and provides high-quality, reproducible spectra.[\[10\]](#)

Experimental Protocol: ATR-FTIR Spectroscopy

- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
- Sample Application: Place a small amount of the solid **5-Methyl-3(2H)-benzofuranone** sample onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
- Sample Scan: Acquire the sample spectrum. The instrument (an FTIR spectrometer) collects an interferogram, which is then Fourier-transformed into the final spectrum.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Data Interpretation and Expected Absorption Bands

The spectrum of **5-Methyl-3(2H)-benzofuranone** is expected to be dominated by a strong absorption from the carbonyl (C=O) group.

Functional Group	Vibrational Mode	Expected Absorption (cm ⁻¹)	Intensity
Aromatic C-H	Stretch	3000 - 3100	Medium-Weak
Aliphatic C-H (CH ₃ , CH ₂)	Stretch	2850 - 3000	Medium
Ketone C=O	Stretch	1750 - 1770	Strong, Sharp
Aromatic C=C	Stretch	1450 - 1600	Medium
C-O (Ether)	Stretch	1200 - 1300	Strong

Note: The C=O stretch in a five-membered lactone ring is typically at a higher frequency than in an acyclic ketone.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for analyzing volatile, thermally stable small molecules like **5-Methyl-3(2H)-benzofuranone**.[\[13\]](#)[\[14\]](#) EI is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. This fragmentation pattern serves as a "fingerprint" for the compound.

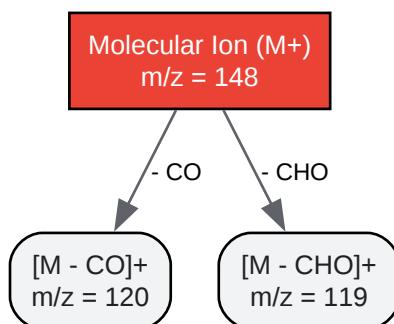
Experimental Protocol: GC-MS (EI)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injector port, where it is vaporized.

- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Data Interpretation and Expected Fragmentation

- Molecular Ion (M^+): The molecular weight of **5-Methyl-3(2H)-benzofuranone** ($C_9H_8O_2$) is 148.15 g/mol. The mass spectrum should show a molecular ion peak at $m/z = 148$.
- Key Fragments: Fragmentation would likely involve the loss of stable neutral molecules like carbon monoxide (CO) from the lactone ring.
 - $[M - CO]^+$: A peak at $m/z = 120$ ($148 - 28$).
 - $[M - CHO]^+$: Loss of a formyl radical could lead to a peak at $m/z = 119$.
 - A peak corresponding to the methyl-substituted tropylium ion or related aromatic structures may also be observed.



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Caption: A simplified potential fragmentation pathway for **5-Methyl-3(2H)-benzofuranone** in EI-MS.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

- MS confirms the molecular formula ($C_9H_8O_2$) via the molecular ion peak at m/z 148.
- IR confirms the presence of key functional groups: a strong $C=O$ stretch ($\sim 1760\text{ cm}^{-1}$) and aromatic/aliphatic C-H stretches.
- ^{13}C NMR confirms the number of unique carbons: 9 distinct signals, including a downfield carbonyl carbon ($\sim 200\text{ ppm}$), aromatic carbons, and two aliphatic carbons.
- ^1H NMR provides the detailed connectivity and environment of protons: It confirms the trisubstituted aromatic ring pattern, the isolated methylene group, and the methyl group, with integrations matching the number of protons in the proposed structure.

Together, these data points provide unambiguous and self-validating proof of the structure of **5-Methyl-3(2H)-benzofuranone**.

Conclusion

The spectroscopic characterization of **5-Methyl-3(2H)-benzofuranone** is a systematic process that relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. This guide has outlined the fundamental principles, practical experimental protocols, and expected data for each method. For researchers in drug discovery and development, a thorough understanding of these analytical techniques is indispensable for verifying molecular identity, ensuring sample purity, and ultimately, driving successful research outcomes.

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